4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine
Description
4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine is a thienopyrimidine derivative featuring a morpholine moiety linked to a chlorinated and phenyl-substituted thieno[2,3-d]pyrimidine core. This compound is structurally characterized by its bicyclic thienopyrimidine system, which is substituted at the 4-position with chlorine, the 5-position with a phenyl group, and the 2-position with a morpholine-containing methyl group. Such modifications are typical in medicinal chemistry for optimizing pharmacokinetic properties and target binding .
Propriétés
IUPAC Name |
4-[(4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c18-16-15-13(12-4-2-1-3-5-12)11-23-17(15)20-14(19-16)10-21-6-8-22-9-7-21/h1-5,11H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTWGBRZKXGUIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171193 | |
| Record name | 4-Chloro-2-(4-morpholinylmethyl)-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554436-99-6 | |
| Record name | 4-Chloro-2-(4-morpholinylmethyl)-5-phenylthieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554436-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(4-morpholinylmethyl)-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
The compound 4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine is a morpholine derivative featuring a thienopyrimidine moiety. It has garnered attention for its potential biological activities, particularly in the context of drug discovery and development. This article synthesizes current knowledge regarding its biological activity, focusing on mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Information
- Molecular Formula : C17H16ClN3OS
- Molecular Weight : 345.85 g/mol
- InChI Key : GUTWGBRZKXGUIT-UHFFFAOYSA-N
- SMILES : C1COCCN1CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=N2)Cl
The biological activity of this compound can be attributed to its structural features, particularly the morpholine ring and the thienopyrimidine core. These components are known to interact with various biological targets, including:
- Receptor Modulation : Morpholine derivatives have shown efficacy in modulating receptors involved in mood disorders and pain management. The interactions with specific receptor sites can influence neurotransmitter pathways, making these compounds potential candidates for treating neurological conditions .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes linked to neurodegenerative diseases. Studies have highlighted the role of morpholine in binding to active sites of enzymes, which could lead to therapeutic benefits in conditions such as Alzheimer's disease .
Table 1: Predicted Biological Activities
Case Studies and Research Findings
- Central Nervous System (CNS) Applications :
-
Anticancer Potential :
- Research has indicated that compounds similar to 4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine exhibit selective inhibition against specific cancer cell types. For instance, a related thienopyrimidine was found to inhibit VEGFR3 with high selectivity, suggesting a pathway for developing targeted cancer therapies .
- Structure-Activity Relationship (SAR) :
Applications De Recherche Scientifique
Anticancer Activity
Research has indicated that compounds similar to 4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine exhibit significant anticancer properties. Studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival. The compound's ability to modulate these pathways makes it a candidate for further development as an anticancer drug.
Antiviral Properties
The thieno[2,3-d]pyrimidine scaffold has also been explored for its antiviral activities. Compounds within this class have demonstrated efficacy against various viral infections by interfering with viral replication processes. This potential application positions 4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine as a promising candidate for antiviral drug development.
Enzyme Inhibition
The compound may serve as an inhibitor of specific enzymes involved in disease processes. For example, thieno[2,3-d]pyrimidines have been studied for their role in inhibiting kinases and phosphodiesterases, which are crucial in signaling pathways related to cancer and other diseases.
Case Studies and Research Findings
Analyse Des Réactions Chimiques
Synthetic Routes to the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine scaffold is synthesized via cyclization strategies. A recent approach involves:
-
Mannich-type cyclization : Reacting 2-amino-4,5-dihydrothiophene-3-carbonitriles (6 ) with formaldehyde (HCHO) and primary amines under noncatalyzed conditions. This forms 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine derivatives (11 ) with yields of 65–85% .
-
Mechanistic pathway : Quantum chemical calculations (r²SCAN-3c level) confirm that cyclization proceeds via intramolecular nucleophilic addition to the SCN carbon, followed by HNCS elimination (for S,R/R,S*-diastereomers) .
Chlorine Substitution at the Pyrimidine 4-Position
The 4-chloro group undergoes nucleophilic displacement reactions:
Key observation : Electron-withdrawing groups (e.g., 5-chloro) enhance reactivity at the 4-position by polarizing the C–Cl bond .
Morpholine Side-Chain Modifications
The morpholine group participates in:
-
N-Alkylation : Reacts with alkyl halides in acetonitrile (K₂CO₃, reflux) to yield quaternary ammonium salts.
-
Oxidation : Treatment with mCPBA selectively oxidizes the morpholine ring to morpholine N-oxide.
Cross-Coupling Reactions
The phenyl group at the 5-position facilitates palladium-catalyzed couplings:
| Reaction | Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | 5-Aminoaryl derivatives | 72–88 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, TEA | Alkynylated analogs | 65–78 |
Mechanistic Insights from Computational Studies
Density functional theory (DFT) studies reveal:
-
Transition states : Activation energy for SCN substitution in cyclization steps ranges from 18–22 kcal/mol .
-
Stereoelectronic effects : The 5-phenyl group stabilizes intermediates through π-stacking interactions with adjacent aromatic systems .
Stability and Degradation Pathways
-
Hydrolytic stability : The morpholine ring resists hydrolysis under physiological pH (t₁/₂ > 24 h at pH 7.4) but degrades in acidic conditions (pH < 3).
-
Thermal decomposition : Onset at 220°C via cleavage of the thieno-pyrimidine C–N bond.
Comparative Reactivity Table
| Position | Reactivity Profile | Preferred Reactions | Catalysts/Additives |
|---|---|---|---|
| 4-Cl | High (nucleophilic substitution) | Amination, Suzuki coupling | Pd(PPh₃)₄, DIPEA |
| 5-Ph | Moderate (cross-coupling) | Buchwald–Hartwig, Sonogashira | Pd(OAc)₂, Xantphos |
| Morpholine | Low (requires activation) | N-Alkylation, oxidation | mCPBA, K₂CO₃ |
This compound’s versatility in nucleophilic substitutions, cross-couplings, and cyclizations underscores its utility in medicinal chemistry. Experimental and computational data align to confirm reaction feasibility and regioselectivity .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Amine Substituents
The morpholine group in the target compound is a critical structural feature. Replacing morpholine with dimethylamine yields ({4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine (CAS: 1183987-96-3). This analog has a molecular weight of 303.8 g/mol and a higher calculated lipophilicity (XLogP3 = 4) compared to the morpholine derivative due to the absence of the oxygen-rich morpholine ring . Such differences may influence solubility and membrane permeability.
Thienopyrimidine Derivatives with Varying Substituents
Several compounds in the evidence share the thieno[2,3-d]pyrimidine scaffold but differ in substituents:
- 4-[[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl]morpholine (CAS: 793727-87-4): Replaces the phenyl group at the 5-position with a thiophene ring. Thiophene’s electron-rich nature may alter electronic properties and binding interactions compared to the phenyl group .
- 2-Chloro-6-(4-methylsulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: Features a sulfonyl-piperazine group at the 6-position.
Key Takeaways
Structural Flexibility: The thieno[2,3-d]pyrimidine core allows extensive modification at the 2-, 4-, and 5-positions, enabling optimization of electronic, steric, and solubility properties.
Role of Morpholine : The morpholine group enhances solubility and may facilitate interactions with biological targets via its oxygen atoms.
Therapeutic Potential: While direct data for the target compound are lacking, its structural analogs demonstrate promising bioactivities, warranting further investigation.
Q & A
Q. What are the recommended safety protocols for handling thieno[2,3-d]pyrimidine derivatives during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile intermediates (e.g., chlorinated compounds) .
- Waste Disposal: Segregate halogenated waste (e.g., chloro-substituted intermediates) from non-halogenated solvents. Collaborate with certified waste management services for incineration or neutralization .
- Contingency Plans: In case of spills, neutralize acidic/basic residues with appropriate agents (e.g., sodium bicarbonate for acids) before disposal.
Q. How is the morpholine moiety introduced into thieno[2,3-d]pyrimidine scaffolds?
Methodological Answer:
- Nucleophilic Substitution: React 4-chloro-thieno[2,3-d]pyrimidine intermediates with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Alternative Routes: Use Buchwald-Hartwig amination for sterically hindered substrates, employing Pd(OAc)₂/Xantphos as a catalyst system .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR: Analyze -NMR for morpholine protons (δ 3.5–3.7 ppm, multiplet) and thieno-pyrimidine aromatic signals (δ 7.2–8.5 ppm). -NMR should confirm the chloro-substitution (C-Cl at ~140 ppm) .
- Mass Spectrometry: Use HRMS (ESI+) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 414.0825 for C₂₁H₂₀ClN₃OS).
Advanced Research Questions
Q. How does the chloro-substitution at position 4 influence the compound’s pharmacological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): The 4-chloro group enhances electron-withdrawing effects, stabilizing the pyrimidine ring and improving binding to kinase targets (e.g., EGFR inhibition). Compare IC₅₀ values of chloro vs. fluoro analogs using enzymatic assays .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to assess interactions between the chloro group and hydrophobic pockets in target proteins .
Q. What strategies resolve regioselectivity challenges during the alkylation of thieno[2,3-d]pyrimidine cores?
Methodological Answer:
- Directing Groups: Install temporary protecting groups (e.g., Boc on the morpholine nitrogen) to steer alkylation to the desired position. Deprotect with TFA/CH₂Cl₂ post-reaction .
- Solvent Effects: Use polar aprotic solvents (e.g., DMSO) to favor SN2 mechanisms, reducing byproducts from competing SN1 pathways .
Q. How can analytical challenges in quantifying trace impurities (e.g., dechlorinated byproducts) be addressed?
Methodological Answer:
- HPLC-MS/MS: Employ a C18 column (3.5 µm, 150 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Set MRM transitions for the parent compound (m/z 414 → 297) and impurities (e.g., m/z 378 for dechlorinated species) .
- Limit of Detection (LOD): Validate sensitivity down to 0.1% impurity levels using spiked calibration standards .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for morpholine-substituted thieno-pyrimidines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
